
5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-Bromo-1H-indazol-3-yl”-methanol is a pharmaceutical building block . It has a molecular formula of C8H7BrN2O and a molecular weight of 227.0601 .
Molecular Structure Analysis
The molecular structure of “7-Bromo-1H-indazol-3-yl”-methanol consists of a bromine atom attached to the 7th position of an indazole ring, with a methanol group attached to the 3rd position .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Bromo-1H-indazol-3-yl”-methanol include a molecular weight of 227.0601 . More detailed properties such as density, melting point, and boiling point were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Process Improvement
Compounds with structural similarities to 5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline have been synthesized as key intermediates in drug discovery processes. For example, Nishimura and Saitoh (2016) introduced a telescoping process to synthesize a key intermediate, improving yield and maintaining purity, which is crucial for the quick supply to medicinal laboratories (Nishimura & Saitoh, 2016).
Antimicrobial Activity
A series of quinoline derivatives carrying a 1,2,3-triazole moiety were synthesized and demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs. This indicates the potential of these compounds in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Cancer Research
Compounds related to 5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline have shown promise in cancer research. For instance, Wang et al. (2014) optimized a series of 4-(N-cycloamino)quinazolines, leading to the discovery of new tubulin-polymerization inhibitors with significant in vitro cytotoxic activity, indicating potential for cancer treatment (Wang et al., 2014).
Antioxidant Sources
Compounds extracted from natural sources, such as the marine red alga Rhodomela confervoides, which contains bromophenols with structures similar to the compound of interest, exhibited potent antioxidant activities stronger than or comparable to known antioxidants, suggesting their application in preventing oxidative deterioration of food (Li, Li, Gloer, & Wang, 2011).
Novel Synthetic Routes
Innovative synthetic routes have been developed to produce intermediates and compounds for further application in medicinal chemistry. For example, the synthesis of 4-(4-bromo-2-fluoranilino)-7-hydroxy-6-methoxyquinazoline, a key intermediate for the development of drugs targeting vascular endothelial growth factor receptor (VEGFR) and the epidermal growth factor receptor (EGFR), highlights the compound's role in advancing drug discovery processes (Rong-dong, 2011).
Eigenschaften
IUPAC Name |
5-(7-bromo-2H-indazol-3-yl)-8-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O/c1-22-14-8-7-11(10-5-3-9-19-17(10)14)15-12-4-2-6-13(18)16(12)21-20-15/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXMKEPIODUUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)C3=C4C=CC=C(C4=NN3)Br)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2442769.png)
![2-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2442770.png)
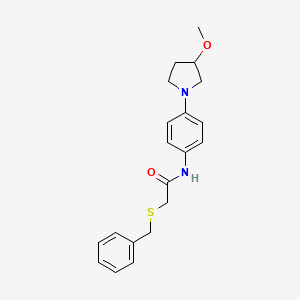
![N-(3-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2442772.png)
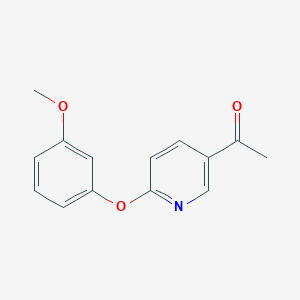
![N-(7-Methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide](/img/structure/B2442775.png)
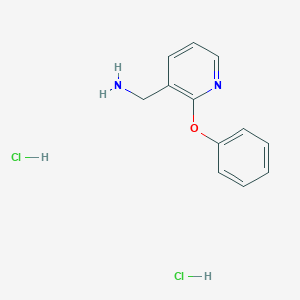

![Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B2442780.png)
![1-[2-(morpholin-4-yl)ethyl]-1H-indole-2-carboxylic acid hydrochloride](/img/structure/B2442783.png)
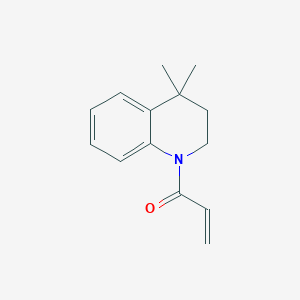

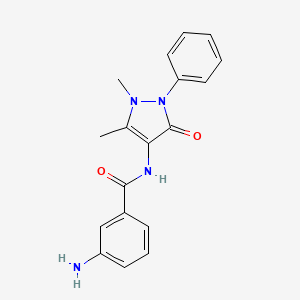
![2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2442791.png)